molecular formula C14H17N3O3S B5826149 N-(3-CARBAMOYL-5-ISOPROPYL-2-THIENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE

N-(3-CARBAMOYL-5-ISOPROPYL-2-THIENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B5826149
M. Wt: 307.37 g/mol
InChI Key: YIPKTUWQLZCACQ-UHFFFAOYSA-N
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Description

N-(3-Carbamoyl-5-isopropyl-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide: is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a thienyl group, an isoxazole ring, and a carbamoyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-isopropyl-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane.

    Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate or carbamoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Carbamoyl-5-isopropyl-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-Carbamoyl-5-isopropyl-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-isopropyl-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Carbamoyl-5-isopropyl-2-thienyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
  • N-(3-Carbamoyl-5-isopropyl-2-thienyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide
  • N-(3-Carbamoyl-5-isopropyl-2-thienyl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide

Uniqueness

N-(3-Carbamoyl-5-isopropyl-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide is unique due to its specific combination of functional groups and molecular structure

Properties

IUPAC Name

N-(3-carbamoyl-5-propan-2-ylthiophen-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-6(2)10-5-9(12(15)18)14(21-10)16-13(19)11-7(3)17-20-8(11)4/h5-6H,1-4H3,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPKTUWQLZCACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=C(C=C(S2)C(C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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